molecular formula C5F6N2 B148577 Perfluoroglutaronitrile CAS No. 376-89-6

Perfluoroglutaronitrile

Cat. No.: B148577
CAS No.: 376-89-6
M. Wt: 202.06 g/mol
InChI Key: YDLOFKOZJGMQBZ-UHFFFAOYSA-N
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Description

Perfluoroglutaronitrile is a perfluorinated compound with the molecular formula C5F6N2. It is characterized by the presence of a fully fluorinated carbon chain with two nitrile groups. This compound is known for its high thermal and chemical stability, which is attributed to the strong carbon-fluorine bonds. This compound is used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroglutaronitrile can be synthesized from hexafluoroglutaric acid or its derivatives. One common method involves the reaction of hexafluoroglutaric acid with ammonia to form hexafluoroglutaramide, which is then dehydrated to produce this compound . The reaction conditions typically involve high temperatures and the use of dehydrating agents.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production. The process may also include purification steps such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Perfluoroglutaronitrile undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis. The presence of nitrile groups makes it reactive towards nucleophiles, leading to the formation of amides and amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to convert this compound to corresponding amides.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the nitrile groups to primary amines.

    Hydrolysis: Acidic or basic hydrolysis can convert the nitrile groups to carboxylic acids or amides, respectively.

Major Products: The major products formed from these reactions include perfluorinated amides, amines, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

Perfluoroglutaronitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of perfluoroglutaronitrile involves its interaction with molecular targets through its nitrile groups. These groups can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorinated carbon chain enhances the compound’s stability and resistance to metabolic degradation, making it effective in various applications.

Comparison with Similar Compounds

    Perfluorobutyronitrile: Similar in structure but with a shorter carbon chain.

    Perfluoroadiponitrile: Similar but with a longer carbon chain.

    Perfluoropropionitrile: Another similar compound with a shorter carbon chain.

Comparison: Perfluoroglutaronitrile is unique due to its specific carbon chain length and the presence of two nitrile groups, which confer distinct reactivity and stability compared to other perfluorinated nitriles. Its properties make it particularly suitable for applications requiring high thermal and chemical stability .

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoropentanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F6N2/c6-3(7,1-12)5(10,11)4(8,9)2-13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLOFKOZJGMQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C(C#N)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191040
Record name Perfluoroglutaronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-89-6
Record name 2,2,3,3,4,4-Hexafluoropentanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutaronitrile, perfluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoroglutaronitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoroglutaronitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoroglutaronitrile
Reactant of Route 2
Perfluoroglutaronitrile
Reactant of Route 3
Perfluoroglutaronitrile
Reactant of Route 4
Perfluoroglutaronitrile
Reactant of Route 5
Perfluoroglutaronitrile
Reactant of Route 6
Perfluoroglutaronitrile

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